Ido-IN-13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPCHYYQRPOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ido-IN-13: A Technical Overview of a Novel Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the production of immunosuppressive kynurenine metabolites. The upregulation of IDO1 in various tumor types and its association with poor prognosis has established it as a promising target for cancer immunotherapy. Ido-IN-13 has emerged as a potent and selective inhibitor of IDO1, showing promise as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on this compound.
Core Compound Details
This compound is a potent small molecule inhibitor of IDO1. The primary source of information for this compound is patent WO2019040102A1, where it is cited as example 43.[1][2] It is also referred to as GS-4361.[3]
| Property | Value | Source |
| EC50 | 17 nM | [1][2][3] |
| CAS Number | 2291164-02-6 | [2] |
| Molecular Formula | C26H17F3N4O | [2][4] |
| Molecular Weight | 458.43 g/mol | [2] |
| SMILES | O=C(C1=CC(C2=CC=CN3C2=CN=C3C4=CC=CC(F)=C4F)=CN=C1C)NC5=CC=C(F)C=C5 | [2] |
Biochemical and Cellular Activity
This compound has been identified as a potent inhibitor of IDO1 with a reported EC50 of 17 nM in a cellular assay.[1][2][3]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Source |
| EC50 | 17 nM | Cellular Assay | [1][2][3] |
At present, detailed public information regarding the biochemical IC50, selectivity against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), and the specific mechanism of inhibition (e.g., competitive, non-competitive) for this compound is limited. Further studies are required to fully characterize its inhibitory profile.
Experimental Protocols
While the specific experimental protocols used for the characterization of this compound are detailed within the source patent, this section outlines a general methodology for assessing the activity of IDO1 inhibitors, which is likely similar to the approach taken for this compound.
General Protocol for Cellular IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express high levels of IDO1.
-
Cell Culture and IDO1 Induction:
-
HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, the culture medium is replaced with a medium containing an inducing agent, typically interferon-gamma (IFN-γ), at a concentration of 100 ng/mL.
-
The cells are incubated for 24-48 hours to allow for sufficient IDO1 expression.
-
-
Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound) is prepared in the assay medium.
-
The medium from the IFN-γ-stimulated cells is removed, and the diluted compound is added to the wells.
-
Control wells include cells with no compound (vehicle control) and cells without IFN-γ stimulation (negative control).
-
-
Measurement of Kynurenine Production:
-
After a suitable incubation period (e.g., 24 hours), a sample of the cell culture supernatant is collected.
-
The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. A common method involves a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow-colored product that can be quantified by measuring the absorbance at approximately 480 nm.
-
Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used for kynurenine quantification.
-
-
Data Analysis:
-
The kynurenine concentrations are plotted against the compound concentrations.
-
The EC50 value, the concentration of the compound that inhibits 50% of IDO1 activity, is calculated using a suitable curve-fitting model.
-
Signaling Pathways and Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.
References
Ido-IN-13: A Technical Guide to a Potent Inhibitor of the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism, playing a significant role in immune suppression, particularly within the tumor microenvironment. Its upregulation in various cancers allows malignant cells to evade immune destruction. Consequently, IDO1 has emerged as a key target for cancer immunotherapy. This document provides a detailed technical overview of Ido-IN-13, a potent IDO1 inhibitor, summarizing its inhibitory activity and providing comprehensive experimental protocols for its evaluation.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), with IDO1 being the most prominent isoform in extrahepatic tissues. IDO1 is an intracellular, heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine.
Under normal physiological conditions, IDO1 activity is low. However, it is significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). This upregulation is a key mechanism of immune tolerance. In the context of cancer, tumor cells can exploit this mechanism to create an immunosuppressive microenvironment. By depleting tryptophan and producing kynurenine and its downstream metabolites, IDO1 activity leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), thereby facilitating tumor growth and metastasis. The central role of IDO1 in tumor immune evasion has made it an attractive target for the development of small molecule inhibitors.
This compound: A Potent IDO1 Inhibitor
This compound, also known as IDO-IN-7 and an analogue of NLG-919, is a potent small molecule inhibitor of IDO1. Its chemical structure features an imidazoleisoindole core. The binding mode of this compound to IDO1 involves a direct coordinative interaction with the ferric heme iron at the enzyme's active site.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against IDO1 has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Compound Name | Assay Type | Target | IC50 / EC50 / Ki | Reference |
| This compound (IDO-IN-7) | Cell-free enzymatic assay | IDO1 | IC50: 38 nM | [1][2] |
| This compound (IDO-IN-2) | HeLa cellular assay | IDO1 | EC50: 61 nM | [1] |
| NLG-919 analogue | Cell-free assay | IDO1 | IC50: 79 nM | [3] |
| NLG-919 analogue | Cell-free assay | TDO | IC50: 25 nM | [3] |
| NLG-919 analogue | Human IDO1-expressing cells | IDO1 | EC50: 83 nM | [3] |
| Navoximod (GDC-0919, NLG-919) | Cell-free assay | IDO | Ki: 7 nM | [4][5] |
| Navoximod (GDC-0919, NLG-919) | Cell-based assay | IDO | EC50: 75 nM | [4][5] |
Table 1: Inhibitory Activity of this compound and Related Analogues. IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant) values are presented in nanomolar (nM) concentrations.
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway, converting tryptophan to kynurenine, which leads to downstream immunosuppressive effects.
Caption: The role of IDO1 in the kynurenine pathway.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of IDO1, blocking the conversion of tryptophan to kynurenine and thereby mitigating the immunosuppressive effects.
Caption: this compound mechanism of action on IDO1.
Experimental Workflow for IDO1 Inhibition Assay
A typical workflow for evaluating the inhibitory potential of compounds like this compound in a cell-based assay is depicted below.
Caption: Cell-based IDO1 inhibition assay workflow.
Detailed Experimental Protocols
The following protocols are synthesized from established methods for the evaluation of IDO1 inhibitors and are suitable for assessing the activity of this compound.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics
-
Recombinant human IFN-γ
-
L-tryptophan
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: The following day, add 50 µL of medium containing IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium containing a final L-tryptophan concentration of 50 µg/mL. Remove the old medium from the cells and add 200 µL of the medium containing the test compound. Include vehicle controls (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. Transfer 140 µL of the cell culture supernatant to a new 96-well plate. b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the plate at 2500 rpm for 10 minutes. e. Transfer 100 µL of the supernatant to another 96-well plate. f. Add 100 µL of 2% (w/v) DMAB in acetic acid to each well. g. Incubate at room temperature for 10 minutes. h. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in each sample. Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the inhibition of purified recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle controls.
-
Enzyme Addition: Add purified recombinant IDO1 enzyme to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM. The final reaction volume should be around 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding TCA to a final concentration of 3%.
-
Kynurenine Measurement: Follow steps 5c-h from the cell-based assay protocol to measure kynurenine concentration.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of IDO1, a key enzyme in the kynurenine pathway that plays a crucial role in tumor-mediated immunosuppression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer immunotherapies targeting this pathway. The robust in vitro and cell-based activity of this compound makes it a valuable tool for further investigation into the therapeutic potential of IDO1 inhibition.
References
The Impact of Ido-IN-13 on Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the catabolism of the essential amino acid tryptophan. As the first and rate-limiting step in the kynurenine pathway, IDO1 plays a pivotal role in immune regulation. In the tumor microenvironment, upregulation of IDO1 is a key mechanism of immune evasion. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 creates a tolerogenic environment that hinders anti-tumor immune responses. Consequently, the development of potent and selective IDO1 inhibitors has become a significant focus in cancer immunotherapy.
This technical guide provides an in-depth overview of Ido-IN-13, a potent inhibitor of IDO1, and its effects on tryptophan metabolism. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of the IDO1 enzyme. It has been identified as a potent modulator of the kynurenine pathway, demonstrating significant potential for therapeutic applications in oncology.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₁₇F₃N₄O |
| Molecular Weight | 458.43 g/mol |
| CAS Number | 2291164-02-6 |
Quantitative Data on this compound's Bioactivity
The following tables summarize the available quantitative data on the inhibitory activity of this compound against IDO1.
In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ | 17 nM | Cell-free enzymatic assay | [1][2][3] |
| EC₅₀ | 30 nM | HeLa cells | [4][5] |
| IC₅₀ | 61.6 nM | Enzymatic assay | [4][5] |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| SK-OV-3 xenograft | This compound | 51% decrease in the kynurenine/tryptophan ratio in tumor tissues | [4][5] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting IDO1, directly impacts downstream signaling pathways that are crucial for immune cell function. The primary mechanisms involve the restoration of tryptophan levels and the reduction of kynurenine production.
Tryptophan Metabolism and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the point of intervention for this compound.
Downstream Effects of IDO1 Inhibition
Inhibition of IDO1 by this compound leads to two major downstream consequences that reverse the immunosuppressive tumor microenvironment:
-
Alleviation of Tryptophan Starvation and GCN2 Pathway Inactivation: Tryptophan depletion activates the General Control Nonderepressible 2 (GCN2) stress kinase in T cells, leading to cell cycle arrest and anergy. By preventing tryptophan degradation, this compound helps maintain tryptophan levels, thereby preventing GCN2 activation and restoring T cell proliferation and function.[6]
-
Reduction of Kynurenine and Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling: Kynurenine and its derivatives are ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells. By blocking kynurenine production, this compound prevents AhR activation, thus mitigating its immunosuppressive effects.[7][8][9][10][11]
The logical flow of these downstream effects is depicted in the following diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on tryptophan metabolism.
IDO1 Enzyme Activity Assay (Cell-Based)
This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.[9][12][13]
Objective: To determine the inhibitory effect of this compound on IDO1 enzyme activity in cultured cells.
Materials:
-
HeLa or other suitable cancer cell line (e.g., SK-OV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 25-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium containing a known concentration of L-tryptophan (e.g., 200 µM). Remove the IFN-γ-containing medium and add the this compound solutions to the cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Kynurenine Measurement: a. Transfer 100-140 µL of the cell culture supernatant to a new 96-well plate. b. Add 10-30 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate to pellet any precipitate. d. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent. e. Incubate at room temperature for 10-20 minutes. f. Measure the absorbance at 480-492 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the EC₅₀ or IC₅₀ of this compound.
The workflow for this assay is illustrated below:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenine signaling through the aryl hydrocarbon receptor: Implications for aging and healthspan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] An Interaction between Kynurenine and the Aryl Hydrocarbon Receptor Can Generate Regulatory T Cells | Semantic Scholar [semanticscholar.org]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Ido-IN-13: A Potent Inhibitor of IDO1 with Nanomolar Efficacy
For Immediate Release: A comprehensive technical guide providing an in-depth analysis of Ido-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), is now available for researchers, scientists, and drug development professionals. This guide details the binding affinity of this compound to its target, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.
This compound has been identified as a highly effective inhibitor of the IDO1 enzyme, with a reported half-maximal effective concentration (EC50) of 17 nM.[1][2][3] This potency places this compound among the significant small molecule inhibitors targeting the kynurenine pathway of tryptophan metabolism, a critical pathway in immune regulation and cancer progression.
Quantitative Analysis of this compound Inhibition
The primary quantitative measure of this compound's efficacy is its EC50 value. This value represents the concentration of the inhibitor required to achieve 50% of its maximum effect in a cellular or biochemical assay.
| Compound | Target | Parameter | Value | Source |
| This compound | IDO1 | EC50 | 17 nM | Patent WO2019040102A1, Example 43[1][2][3] |
Experimental Protocols for IDO1 Inhibition Assays
While the specific, detailed protocol used to determine the EC50 of this compound is not publicly available, this guide outlines representative enzymatic and cell-based assays commonly employed for the characterization of IDO1 inhibitors. These protocols are based on established methodologies in the field.
Representative IDO1 Enzymatic Assay Protocol
This type of assay directly measures the ability of an inhibitor to block the catalytic activity of purified IDO1 enzyme.
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human IDO1.
Principle: The enzymatic activity of IDO1 is measured by quantifying the production of its product, N-formylkynurenine or its downstream metabolite kynurenine. Inhibition is assessed by measuring the reduction in product formation in the presence of the test compound.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde for kynurenine detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add a detection reagent that reacts with kynurenine to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Enzymatic IDO1 Inhibition Assay
References
Introduction to Indoleamine 2,3-dioxygenase 1 (IDO1)
An In-Depth Technical Guide to the Downstream Effects of IDO1 Inhibition, with Reference to Ido-IN-13
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This metabolic activity is a key mechanism of immune suppression and is implicated in various pathological conditions, including cancer, chronic infections, and autoimmune diseases.[1][2] IDO1 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[1]
The immunosuppressive functions of IDO1 are primarily mediated through two key mechanisms: the depletion of tryptophan in the local microenvironment and the accumulation of downstream metabolites, collectively known as kynurenines.[2][3] Tryptophan is essential for the proliferation and function of immune cells, particularly T cells. Its depletion leads to the arrest of T cells in the G1 phase of the cell cycle, thereby inhibiting their proliferation.[2] Furthermore, the accumulation of kynurenine and its derivatives can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), which further dampen the immune response.[2][3]
Given its significant role in immune evasion, particularly in the context of cancer, IDO1 has emerged as a promising therapeutic target for immunotherapy.[2][3] The development of small molecule inhibitors targeting IDO1 aims to reverse its immunosuppressive effects and restore anti-tumor immunity.
This compound: A Potent IDO1 Inhibitor
This compound is identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] While detailed studies on the specific downstream effects of this compound are not extensively available in peer-reviewed literature, its high potency, with a reported half-maximal effective concentration (EC50) of 17 nM, suggests it is a significant tool for studying the consequences of IDO1 inhibition.[4] The information presented in this guide is based on the established downstream effects of potent IDO1 inhibitors as a class, which are expected to be recapitulated by this compound.
Downstream Effects of IDO1 Inhibition
The primary consequence of IDO1 inhibition is the blockade of tryptophan catabolism, leading to a cascade of downstream effects that collectively restore immune function. These effects can be categorized at the molecular, cellular, and systemic levels.
Molecular Effects
The inhibition of IDO1 directly impacts the metabolic landscape of the local microenvironment.
-
Restoration of Tryptophan Levels: IDO1 inhibition prevents the degradation of tryptophan, leading to an increase in its local concentration. This restoration is crucial for overcoming the "tryptophan starvation" state that impairs immune cell function.[2]
-
Reduction of Kynurenine Production: By blocking the first step in the kynurenine pathway, IDO1 inhibitors significantly reduce the production of kynurenine and its downstream metabolites.[3] This is critical as kynurenine itself is an immunosuppressive molecule that can induce T cell apoptosis.[2]
| Metabolite | Effect of IDO1 Activation | Effect of IDO1 Inhibition | Reference |
| L-Tryptophan | Depletion | Restoration | [2] |
| L-Kynurenine | Accumulation | Reduction | [3] |
Cellular Effects
The molecular changes induced by IDO1 inhibition translate into profound effects on various immune cell populations.
-
Reversal of T Cell Suppression: The primary cellular consequence of IDO1 inhibition is the restoration of T cell proliferation and function. By alleviating tryptophan starvation and reducing toxic kynurenine levels, IDO1 inhibitors allow T cells to escape cell cycle arrest and apoptosis.[2][5]
-
Modulation of T Cell Differentiation: IDO1 activity is known to favor the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).[2] Inhibition of IDO1 can therefore shift the balance away from Treg differentiation and potentially promote the development of effector T cell lineages, such as Th1 cells.
-
Enhancement of Dendritic Cell (DC) Function: IDO1 expression in dendritic cells is a key mechanism of peripheral tolerance. Inhibition of IDO1 in DCs can enhance their ability to present antigens and activate effector T cells.
-
Impact on Natural Killer (NK) Cells: The immunosuppressive microenvironment created by IDO1 activity can also suppress the cytotoxic function of Natural Killer (NK) cells.[3] IDO1 inhibition is expected to restore NK cell activity.
| Immune Cell Type | Effect of IDO1 Activation | Effect of IDO1 Inhibition | Reference |
| Effector T Cells | Inhibition of proliferation, induction of apoptosis | Restoration of proliferation and function | [2][5] |
| Regulatory T Cells (Tregs) | Promotion of differentiation | Inhibition of differentiation | [2] |
| Dendritic Cells (DCs) | Induction of tolerogenic phenotype | Enhancement of immunostimulatory function | [1] |
| Natural Killer (NK) Cells | Suppression of cytotoxic activity | Restoration of cytotoxic activity | [3] |
Experimental Protocols
To investigate the downstream effects of an IDO1 inhibitor like this compound, a series of in vitro and in vivo experiments can be employed.
In Vitro IDO1 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of this compound on IDO1 enzyme activity.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the concentration of the product, kynurenine, is measured by spectrophotometry (absorbance at 321 nm) or by HPLC.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for IDO1 Activity
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Human cancer cells known to express IDO1 (e.g., HeLa cells) or immune cells (e.g., monocyte-derived dendritic cells) are cultured.
-
IDO1 expression is induced by treating the cells with IFN-γ for 24-48 hours.
-
The cells are then treated with various concentrations of this compound for 1-2 hours.
-
The culture medium is replaced with fresh medium containing L-tryptophan, and the cells are incubated for another 24 hours.
-
The supernatant is collected, and the concentration of kynurenine is measured using the Griess reagent or HPLC.
-
The EC50 value is determined from the dose-response curve.
T Cell Proliferation Assay
Objective: To evaluate the effect of this compound on reversing IDO1-mediated T cell suppression.
Methodology:
-
A co-culture system is established with IDO1-expressing cells (e.g., IFN-γ-treated cancer cells) and human peripheral blood mononuclear cells (PBMCs) or purified T cells.
-
The T cells are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.
-
The co-cultures are treated with different concentrations of this compound.
-
T cell proliferation is assessed after 3-5 days using various methods, such as [3H]-thymidine incorporation, CFSE dye dilution measured by flow cytometry, or an MTT assay.
-
An increase in T cell proliferation in the presence of this compound indicates a reversal of IDO1-mediated immunosuppression.
Signaling Pathways and Experimental Workflows
IDO1 Metabolic Pathway
Caption: The IDO1 metabolic pathway and its inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prognostic value of IDO expression in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Ido-IN-13: An In Vitro Efficacy and Potency Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] It catalyzes the initial and rate-limiting step, converting L-tryptophan to N-formylkynurenine.[1][2] IDO1 is a key immunoregulatory enzyme and its overexpression in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites. These events suppress T-cell proliferation and function, facilitating tumor immune escape.[1][3] Consequently, IDO1 has emerged as a promising therapeutic target in oncology. Ido-IN-13 is a novel small molecule inhibitor designed to target IDO1. This document provides detailed protocols for in vitro assays to characterize the potency and cellular activity of this compound.
IDO1 Signaling Pathway
The enzymatic activity of IDO1 initiates a signaling cascade that ultimately suppresses the anti-tumor immune response. Interferon-gamma (IFNγ), a pro-inflammatory cytokine often present in the tumor microenvironment, is a potent inducer of IDO1 expression in various cell types, including tumor cells and antigen-presenting cells.[1]
Caption: IDO1 signaling pathway in the tumor microenvironment.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human IDO1 | Enzymatic | 15.2 |
| Epacadostat (Control) | Human IDO1 | Enzymatic | 10.8 |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | SKOV-3 | Kynurenine Production | 45.7 |
| Epacadostat (Control) | SKOV-3 | Kynurenine Production | 30.1 |
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Electron Carrier)
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
This compound and control compounds
-
96-well microplate
Protocol:
-
Prepare the reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Serially dilute this compound and control compounds in the reaction buffer.
-
Add 50 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 25 µL of recombinant human IDO1 enzyme to each well.
-
Initiate the reaction by adding 25 µL of 400 µM L-tryptophan.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. The human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with IFNγ, is used in this protocol.[1]
Materials:
-
SKOV-3 cells
-
McCoy's 5A medium with 10% FBS and 2 mM L-glutamine
-
Human Interferon-gamma (IFNγ)
-
L-Tryptophan
-
This compound and control compounds
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well cell culture plate
Protocol:
-
Seed SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to attach overnight.[1]
-
Induce IDO1 expression by adding IFNγ to a final concentration of 100 ng/mL and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound and control compounds in assay medium (McCoy's 5A, 10% FBS, 2 mM L-glutamine, 50 µg/mL L-tryptophan).[1]
-
Remove the culture medium from the cells and replace it with 200 µL of the medium containing the test compounds.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 30% (w/v) TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm.
-
A kynurenine standard curve should be used to determine the concentration of kynurenine in the samples.[1]
-
Calculate the percent inhibition of kynurenine production and determine the IC50 values.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro assay workflow for this compound.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
Application Notes and Protocols for Ido-IN-13 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo efficacy, pharmacokinetic, and pharmacodynamic data for the specific compound Ido-IN-13 is limited. The following application notes and protocols are based on the known mechanism of action of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and generalized procedures for evaluating such compounds in preclinical cancer models. The provided data tables are illustrative examples.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine.[2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] Consequently, IDO1 activity creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.[3]
This compound is a potent inhibitor of the IDO1 enzyme with a reported EC50 of 17 nM. By blocking the catalytic activity of IDO1, this compound is designed to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine production within the tumor microenvironment. This application note provides a comprehensive overview of the underlying signaling pathways, and detailed protocols for the in vivo evaluation of this compound in cancer models.
Mechanism of Action and Signaling Pathways
This compound, as an IDO1 inhibitor, reverses the immunosuppressive effects mediated by the IDO1 pathway. The primary mechanisms include:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the degradation of tryptophan, making it available for T cell proliferation and activation.
-
Reduction of Kynurenine Production: By blocking IDO1, this compound decreases the production of kynurenine, thereby mitigating its immunosuppressive effects on immune cells.
-
Enhanced Anti-Tumor Immunity: The normalization of the tryptophan-kynurenine balance leads to the reactivation of effector T cells and NK cells, and a reduction in the number and function of Tregs and MDSCs, ultimately promoting an effective anti-tumor immune response.
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the point of intervention for this compound.
Caption: IDO1 pathway in cancer and the inhibitory action of this compound.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical but realistic data for an IDO1 inhibitor like this compound in preclinical cancer models.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 10 nM |
| Cellular Assay | IFN-γ stimulated HeLa cells | EC50 (Kynurenine production) | 17 nM |
| T-cell Proliferation Assay | Mixed Lymphocyte Reaction | EC50 | 50 nM |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model (e.g., CT26 Colon Carcinoma)
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 250 | - | - |
| This compound | 50 | 900 ± 180 | 40 | <0.05 |
| This compound | 100 | 600 ± 150 | 60 | <0.01 |
| Anti-PD-1 | 10 | 825 ± 170 | 45 | <0.05 |
| This compound + Anti-PD-1 | 100 + 10 | 300 ± 100 | 80 | <0.001 |
Table 3: Pharmacokinetic Profile of this compound in Mice (Single Oral Dose of 50 mg/kg)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 2 |
| AUC(0-24h) | ng*h/mL | 9000 |
| t1/2 | h | 4 |
| Bioavailability | % | 30 |
Table 4: Pharmacodynamic Biomarkers in Tumor and Plasma (24h post-treatment with 100 mg/kg this compound)
| Biomarker | Sample Type | Change vs. Vehicle | p-value |
| Kynurenine/Tryptophan Ratio | Plasma | ↓ 70% | <0.01 |
| Kynurenine/Tryptophan Ratio | Tumor | ↓ 85% | <0.001 |
| CD8+ T cell infiltration | Tumor | ↑ 2.5-fold | <0.05 |
| FoxP3+ Treg infiltration | Tumor | ↓ 50% | <0.05 |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo evaluation of an IDO1 inhibitor such as this compound.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor.
Caption: A generalized workflow for an in vivo efficacy study of an IDO1 inhibitor.
Methodology:
-
Animal Model: Utilize 6-8 week old female BALB/c mice. Acclimatize animals for at least one week before the study begins.
-
Tumor Cell Culture and Implantation:
-
Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=10 per group).
-
-
Drug Formulation and Administration:
-
This compound: Prepare a formulation in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) twice daily (BID) at the specified doses.
-
Anti-PD-1 Antibody: Dilute the antibody in sterile PBS. Administer intraperitoneally (IP) twice a week.
-
Vehicle: Administer the vehicle used for this compound formulation PO on the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight twice weekly.
-
Observe animals daily for any clinical signs of toxicity.
-
The study endpoint is reached when tumors in the vehicle group reach the maximum allowed size (e.g., 2000 mm³) or after a predetermined duration (e.g., 28 days).
-
-
Sample Collection and Analysis:
-
At the study endpoint, euthanize mice and collect tumors, spleens, and blood.
-
Process tumors for flow cytometry to analyze immune cell populations (CD8+, CD4+, FoxP3+ Tregs, Gr-1+/CD11b+ MDSCs).
-
Analyze plasma and tumor homogenates for kynurenine and tryptophan concentrations using LC-MS/MS.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of immune cell markers.
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a basic PK study to determine the oral bioavailability and key pharmacokinetic parameters of this compound.
Methodology:
-
Animal Groups: Use male C57BL/6 mice (n=3 per time point).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 5 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer this compound at 50 mg/kg by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via retro-orbital sinus or tail vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100.
-
Conclusion
This compound is a potent IDO1 inhibitor with the potential to enhance anti-tumor immunity. The provided generalized protocols and illustrative data offer a framework for the preclinical evaluation of this and similar compounds in in vivo cancer models. Rigorous assessment of efficacy, pharmacokinetics, and pharmacodynamics is crucial for advancing novel IDO1 inhibitors towards clinical development. Combination strategies, particularly with immune checkpoint inhibitors, represent a promising avenue for maximizing the therapeutic potential of this class of drugs.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of interleukin-13 in eosinophil accumulation and airway remodelling in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ido-IN-13 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido-IN-13 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is overexpressed in many tumors and creates an immunosuppressive microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine.[2][3][4][5][6][7][8] This suppression of the immune system, particularly T-cell function, allows cancer cells to evade immune surveillance.[3][9] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses. Preclinical studies with various IDO1 inhibitors have demonstrated their potential to reduce tumor growth, often in combination with other immunotherapies like checkpoint inhibitors.[3][10]
These application notes provide a generalized protocol for the in vivo evaluation of this compound in mouse xenograft models based on established methodologies for similar compounds and general xenograft guidelines.
Data Presentation
The following tables present representative quantitative data from preclinical studies of various IDO1 inhibitors in mouse tumor models. While specific data for this compound is not yet publicly available, these examples serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Representative In Vivo Efficacy of IDO1 Inhibitors in Mouse Cancer Models
| Compound | Mouse Model | Cancer Type | Dosing (Route) | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Epacadostat | Syngeneic B16 Melanoma | Melanoma | 100 mg/kg (p.o.) | Twice daily | Significant reduction in tumor growth, enhanced with anti-CTLA4/PD-L1 | [11] |
| Indoximod | Murine P815 Mastocytoma | Mastocytoma | Not specified | Not specified | Significantly reduced tumor growth in immunized mice | [3] |
| Compound 44 (Dual IDO1/HDAC inhibitor) | Murine LLC | Lung Carcinoma | Not specified | Not specified | Good in vivo antitumor efficacy | [11] |
Table 2: Representative Pharmacodynamic Effects of IDO1 Inhibitors In Vivo
| Compound | Model | Tissue/Fluid | Biomarker | Change | Reference |
| Epacadostat | B16 Melanoma model | Plasma | Kynurenine | Suppressed | [11] |
| Novel IDO1 Inhibitors | LPS-induced mouse model | Plasma and Lung | Kynurenine | Ablated elevation | [12] |
| Compound 38 | Rat | Plasma | Kynurenine | 50.1% reduction | [11] |
Signaling Pathway
The following diagram illustrates the IDO1 signaling pathway and the mechanism of action for IDO1 inhibitors like this compound.
Caption: IDO1 pathway and inhibition by this compound.
Experimental Protocols
This section details a generalized protocol for evaluating the efficacy of this compound in a mouse xenograft model.
Cell Culture and Animal Models
-
Cell Lines: Select a human cancer cell line known to have moderate to high expression of IDO1. Culture the cells according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animals: Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are suitable hosts for human xenografts.[12] House the animals in a specific-pathogen-free (SPF) facility.[13] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Harvest and count the cancer cells.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-10 x 106 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).[12]
Experimental Design and Treatment
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound on the same schedule as the treatment group.
-
This compound Treatment Group(s):
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final dosing concentration with a vehicle such as a mixture of saline, PEG400, and Tween 80. The final concentration of the solvent should be non-toxic to the animals.
-
Dosage and Administration: Based on data from other potent small molecule IDO1 inhibitors, a starting dose range of 25-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily is a reasonable starting point. Dose-response studies are recommended to determine the optimal dose.
-
Monitoring and Data Collection
-
Tumor Volume: Measure the tumor dimensions with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width2) / 2.[12]
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
Study Endpoints and Analysis
-
Primary Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Pharmacodynamic Analysis: At the end of the study, collect blood and tumor tissue for biomarker analysis.
-
Kynurenine/Tryptophan Ratio: Measure the levels of kynurenine and tryptophan in plasma or tumor homogenates using LC-MS/MS to confirm target engagement.
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune-related markers.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a mouse xenograft study with this compound.
Caption: General workflow for an this compound mouse xenograft study.
References
- 1. IDO Vaccine Ablates Immune-Suppressive Myeloid Populations and Enhances Antitumor Effects Independent of Tumor Cell IDO Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prognostic value of IDO expression in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Application Notes and Protocols: Ido-IN-13 in Co-culture with T Cells and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed by cancer cells and antigen-presenting cells. This overexpression leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2][3] This metabolic reprogramming suppresses the activity of effector T cells, promotes the differentiation and function of regulatory T cells (Tregs), and ultimately allows cancer cells to evade the host immune response.[4][5]
Ido-IN-13 is a highly potent and selective inhibitor of the IDO1 enzyme, with a reported EC50 of 17 nM.[6] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects within the tumor microenvironment and enhancing anti-tumor T cell immunity. These application notes provide detailed protocols for utilizing this compound in a co-culture system of T cells and cancer cells to evaluate its efficacy in restoring T cell effector functions.
Mechanism of Action: IDO1-mediated Immunosuppression and its Reversal by this compound
IDO1 is a key metabolic immune checkpoint. Its expression in cancer cells is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is typically released by activated T cells.[7][8] This creates a feedback loop where T cell infiltration and activation can inadvertently trigger their own suppression.
The primary mechanisms of IDO1-mediated T cell suppression include:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan availability. Low levels of this essential amino acid lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which results in cell cycle arrest and anergy (a state of unresponsiveness).[2]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that can induce T cell apoptosis and promote the generation of immunosuppressive regulatory T cells (Tregs).[1][2]
This compound, as a competitive inhibitor of IDO1, blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway.[7] This action is expected to:
-
Increase the local concentration of tryptophan, thereby supporting T cell proliferation and effector function.
-
Decrease the concentration of kynurenine, mitigating its immunosuppressive effects.
The following diagram illustrates the IDO1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound in a co-culture system.
Protocol 1: Induction of IDO1 Expression in Cancer Cells
This protocol describes the induction of IDO1 expression in a cancer cell line using IFN-γ.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[1][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Recombinant Human IFN-γ.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom cell culture plates.
Procedure:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3 x 104 cells per well in 100 µL of medium.[1]
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, add 100 µL of complete medium containing IFN-γ to achieve a final concentration of 100 ng/mL to induce IDO1 expression.[1] Include a set of wells with untreated cells as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 2: T Cell and Cancer Cell Co-culture Assay
This protocol details the co-culture of IDO1-expressing cancer cells with T cells to evaluate the effect of this compound.
Materials:
-
IDO1-induced cancer cells (from Protocol 1).
-
Human T cells (e.g., Jurkat cell line or isolated primary human T cells).
-
Complete RPMI-1640 medium with 10% FBS.
-
This compound.
-
T cell activators (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/anti-CD28 beads).[1]
-
DMSO (vehicle control).
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a serial dilution series. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
After the 24-hour IFN-γ induction, carefully remove the medium from the cancer cell plate.
-
Add 100 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Prepare a suspension of T cells in complete culture medium.
-
Add 1 x 104 T cells in 50 µL of medium to each well containing the cancer cells and this compound.[1]
-
Add 50 µL of medium containing T cell activators to each well. For Jurkat cells, final concentrations of 1.6 µg/mL PHA and 1 µg/mL PMA can be used.[1]
-
Set up the following control wells:
-
T cells + cancer cells (no IFN-γ, no this compound) - baseline T cell activity.
-
T cells + IFN-γ-treated cancer cells (no this compound) - IDO1-mediated suppression.
-
T cells alone with activators - maximal T cell activation.
-
-
Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
The experimental workflow is depicted in the following diagram:
Protocol 3: Assessment of T Cell Proliferation (MTT Assay)
This protocol describes a colorimetric assay to measure T cell proliferation as an indicator of viability and metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT Lysis Solution (e.g., 20% SDS, 50% DMF).
-
Microplate reader.
Procedure:
-
At the end of the co-culture incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of MTT Lysis Solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of T cell proliferation relative to the control wells.
Protocol 4: Measurement of Cytokine Release (ELISA)
This protocol outlines the quantification of cytokines (e.g., IL-2, IFN-γ) in the co-culture supernatant.
Materials:
-
Human IL-2 and IFN-γ ELISA kits.
-
Microplate reader.
Procedure:
-
At the end of the co-culture period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Quantification of Kynurenine
This protocol describes the measurement of kynurenine in the cell culture supernatant to confirm the inhibitory activity of this compound on IDO1.
Materials:
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (DMAB) reagent.
-
Kynurenine standard.
-
Microplate reader.
Procedure:
-
Collect 100 µL of supernatant from each well of the co-culture plate.
-
Add 50 µL of 30% TCA to each supernatant sample, mix, and centrifuge to precipitate proteins.[2]
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Read the absorbance at 480 nm.[2]
-
Calculate the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on T Cell Proliferation in Co-culture
| This compound (nM) | T Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle) | 45.2 | ± 3.8 |
| 1 | 55.8 | ± 4.1 |
| 10 | 72.5 | ± 5.3 |
| 17 (EC50) | 80.1 | ± 6.2 |
| 50 | 91.3 | ± 7.5 |
| 100 | 98.7 | ± 8.1 |
| 500 | 99.2 | ± 7.9 |
Control is defined as the proliferation of T cells co-cultured with cancer cells not treated with IFN-γ.
Table 2: Effect of this compound on Cytokine Secretion by T Cells
| This compound (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Vehicle) | 150 ± 25 | 350 ± 45 |
| 1 | 250 ± 30 | 500 ± 50 |
| 10 | 450 ± 40 | 800 ± 60 |
| 17 (EC50) | 600 ± 55 | 1100 ± 80 |
| 50 | 850 ± 70 | 1500 ± 110 |
| 100 | 980 ± 85 | 1800 ± 130 |
| 500 | 1020 ± 90 | 1850 ± 140 |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of Kynurenine Production by this compound
| This compound (nM) | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle) | 5.2 ± 0.4 | 0 |
| 1 | 4.1 ± 0.3 | 21.2 |
| 10 | 2.3 ± 0.2 | 55.8 |
| 17 (EC50) | 1.5 ± 0.1 | 71.2 |
| 50 | 0.8 ± 0.1 | 84.6 |
| 100 | 0.4 ± 0.05 | 92.3 |
| 500 | 0.2 ± 0.04 | 96.2 |
Data are presented as mean ± standard deviation.
Troubleshooting
-
Low IDO1 expression: Ensure the cancer cell line is responsive to IFN-γ and that the recombinant cytokine is active. Test a range of IFN-γ concentrations and incubation times.
-
High background in T cell proliferation: Optimize the T cell seeding density and the concentration of activators.
-
Variability between replicates: Ensure accurate and consistent pipetting, especially for serial dilutions. Mix cell suspensions thoroughly before plating.
Conclusion
The provided protocols and application notes offer a comprehensive guide for evaluating the efficacy of the IDO1 inhibitor this compound in an in vitro co-culture model. By measuring T cell proliferation, cytokine release, and kynurenine production, researchers can obtain valuable insights into the compound's ability to reverse IDO1-mediated immunosuppression. This experimental framework is crucial for the preclinical assessment of this compound and other IDO1 inhibitors in the context of cancer immunotherapy.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Tumor–Immune Interactions in Co-Culture Models of T Cells and Tumor Organoids Derived from Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of tumor-reactive T cells by co-culture of peripheral blood lymphocytes and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO1 Inhibitors in Immunology Research
A FOCUSED LOOK AT IDO-IN-13
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune regulation.[1][2][3] As the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway, IDO1 is a central mediator of immune suppression in various contexts, including cancer, chronic infections, and autoimmunity.[1][3][4] Overexpression of IDO1 in the tumor microenvironment or in antigen-presenting cells (APCs) leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[2][4][5] This metabolic reprogramming results in the suppression of effector T cell and natural killer (NK) cell functions, while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6]
Given its significant role in immune evasion, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.[2][6] Small molecule inhibitors of IDO1 are being actively investigated for their potential to reverse tumor-induced immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[5][6]
Note on this compound: While the following application notes and protocols are designed to be broadly applicable for the immunological characterization of novel IDO1 inhibitors, it is important to note that a specific compound designated "this compound" is not found in the currently available scientific literature. The data and methodologies presented herein are based on established principles of IDO1 biology and data from well-characterized IDO1 inhibitors, such as epacadostat, to serve as a representative guide for researchers working with new chemical entities targeting IDO1.
Mechanism of Action of IDO1 in Immune Suppression
IDO1-mediated immune suppression is a multi-faceted process involving both tryptophan depletion and the generation of bioactive kynurenine pathway metabolites.
-
Tryptophan Depletion: T cells are highly sensitive to low levels of tryptophan.[7] Tryptophan starvation activates the general control nonderepressible 2 (GCN2) stress kinase, which leads to cell cycle arrest and anergy in effector T cells.[5][8]
-
Kynurenine Metabolites: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[9] AhR activation promotes the generation of immunosuppressive Tregs and inhibits the activity of effector T cells and NK cells.[9]
The signaling pathway is depicted in the diagram below:
Caption: IDO1 depletes tryptophan and produces kynurenine, leading to T cell suppression.
Quantitative Data for Representative IDO1 Inhibitors
The following tables summarize the inhibitory activity of well-characterized IDO1 inhibitors. This data serves as a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro Enzymatic and Cellular Activity
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Epacadostat | IDO1 | Enzymatic Assay | 72 | [10] |
| Epacadostat | IDO1 | Cellular Assay (HeLa) | 7.1 - 12 | [6][10] |
| BMS-986205 | IDO1 | Cellular Assay | Nanomolar range | [7] |
| Amgen Cmpd. 2 | IDO1 | Enzymatic Assay | 3000 | [10] |
Table 2: Selectivity Profile of Epacadostat
| Enzyme | Selectivity vs. IDO1 | Reference |
| IDO2 | >100-fold | [6] |
| TDO2 | >100-fold | [6] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, and catalase.
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
Add the recombinant IDO1 enzyme and methylene blue to each well of the microplate.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., epacadostat) and a no-inhibitor control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Monitor the production of N-formylkynurenine by measuring the absorbance at 321 nm every minute for 30 minutes.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures the ability of a test compound to inhibit IDO1 activity in a cellular context.
Materials:
-
SKOV-3 ovarian cancer cells (or other IDO1-inducible cell line).[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
Test Compound (e.g., this compound)
-
Tricholoroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[7]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include appropriate controls.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
To measure kynurenine, add TCA to the supernatant to precipitate proteins. Centrifuge to clarify.
-
Transfer the TCA-treated supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the EC50 value of the test compound.
Protocol 3: T-Cell Co-Culture Assay
This protocol assesses the functional consequence of IDO1 inhibition by measuring the rescue of T-cell activation.
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ treated SKOV-3)
-
Jurkat T-cells (or primary human T-cells).[7]
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads for T-cell stimulation
-
Test Compound (e.g., this compound)
-
RPMI 1640 medium with 10% FBS
-
IL-2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Prepare the IDO1-expressing cancer cells by treating with IFN-γ as described in Protocol 2.
-
On the day of the assay, plate the IFN-γ treated cancer cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add Jurkat T-cells to the wells at a suitable effector-to-target ratio (e.g., 5:1).
-
Add a T-cell stimulant (e.g., SEB).
-
Co-culture the cells for 48-72 hours.
-
Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit, following the manufacturer's instructions.
-
Increased IL-2 production in the presence of the test compound indicates a rescue of T-cell activation due to IDO1 inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel IDO1 inhibitor.
References
- 1. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Ido-IN-13 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a significant role in tumor-mediated immune evasion.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] This enzymatic activity leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines within the tumor microenvironment.[4] These changes suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to escape immune surveillance.[4][5]
Ido-IN-13 is a potent and highly selective inhibitor of the IDO1 enzyme, with an EC50 of 17 nM. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines. This action is hypothesized to reinvigorate the anti-tumor immune response, making it a promising candidate for combination therapy with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors. Preclinical studies with various IDO1 inhibitors have demonstrated synergistic anti-tumor effects when combined with checkpoint blockade, leading to decreased tumor growth and increased proliferation of cytotoxic T-cells in animal models.[5]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for the preclinical evaluation of this compound in combination with immunotherapy.
Mechanism of Action: IDO1 Inhibition and Immune Reinvigoration
The combination of this compound with immunotherapy, particularly PD-1/PD-L1 inhibitors, is based on a complementary mechanism of action to overcome tumor-induced immunosuppression.
Caption: Signaling pathway of IDO1-mediated immunosuppression and points of therapeutic intervention.
Preclinical Evaluation of this compound in Combination with Immunotherapy
The following sections outline detailed protocols for assessing the in vivo efficacy and pharmacodynamic effects of this compound in combination with a PD-1 inhibitor in a syngeneic mouse tumor model.
Experimental Workflow
Caption: General experimental workflow for in vivo combination studies.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells.
-
Reagents:
-
This compound (formulated for oral gavage).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Vehicle control for this compound.
-
Isotype control antibody for anti-PD-1.
-
-
Equipment: Calipers, syringes, oral gavage needles, animal balance.
Methodology:
-
Cell Culture and Implantation:
-
Culture MC38 cells in appropriate media.
-
On Day 0, subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle orally (e.g., daily) and isotype control antibody intraperitoneally (e.g., twice weekly).
-
Group 2 (this compound Monotherapy): Administer this compound orally (e.g., 50-100 mg/kg, twice daily) and isotype control antibody.
-
Group 3 (Anti-PD-1 Monotherapy): Administer vehicle orally and anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly).
-
Group 4 (Combination Therapy): Administer this compound and anti-PD-1 antibody at the doses and schedules mentioned above.
-
Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors reach a predetermined endpoint.
-
-
Efficacy Readouts:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Monitor survival in a parallel cohort of animals.
-
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition
Objective: To measure the in vivo inhibition of IDO1 activity by analyzing the kynurenine to tryptophan ratio in plasma and tumor tissue.
Materials:
-
Plasma and tumor samples from the in vivo efficacy study.
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detection.
-
Reagents for sample preparation (e.g., protein precipitation solution).
-
Kynurenine and tryptophan standards.
Methodology:
-
Sample Collection:
-
Collect blood via cardiac puncture at specified time points post-treatment. Process to obtain plasma.
-
Excise tumors at the end of the study and snap-freeze in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples and precipitate proteins using a suitable method (e.g., trichloroacetic acid). Centrifuge to collect the supernatant.
-
Tumor: Homogenize tumor tissue in an appropriate buffer and perform protein precipitation.
-
-
HPLC Analysis:
-
Analyze the prepared samples by HPLC to quantify the concentrations of kynurenine and tryptophan.
-
Generate a standard curve for both analytes to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the kynurenine to tryptophan (Kyn/Trp) ratio for each sample.
-
Compare the Kyn/Trp ratios between treatment groups to assess the pharmacodynamic effect of this compound.
-
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell infiltrate within the tumor microenvironment following treatment.
Materials:
-
Tumor samples from the in vivo efficacy study.
-
Enzymes for tumor dissociation (e.g., collagenase, DNase).
-
Flow cytometer.
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
Red blood cell lysis buffer.
Methodology:
-
Tumor Dissociation:
-
Mince fresh tumor tissue and digest with an enzyme cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Cell Staining:
-
Lyse red blood cells.
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, Tregs).
-
-
Flow Cytometry:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.
-
-
Data Analysis:
-
Compare the immune cell profiles between treatment groups. Key metrics include the ratio of CD8+ T cells to Tregs.
-
Data Presentation
Table 1: Representative Preclinical Efficacy of IDO1 Inhibitor in Combination with Anti-PD-L1
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 200 | - |
| IDO1 Inhibitor (e.g., 100 mg/kg) | 1200 ± 150 | 20% |
| Anti-PD-L1 | 800 ± 120 | 47% |
| IDO1 Inhibitor + Anti-PD-L1 | 300 ± 80 | 80% |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in preclinical studies of IDO1 inhibitors.
Table 2: Representative Pharmacodynamic Effects of an IDO1 Inhibitor
| Treatment Group | Plasma Kynurenine (µM) | Plasma Tryptophan (µM) | Kyn/Trp Ratio |
| Vehicle | 2.5 | 50 | 0.05 |
| IDO1 Inhibitor | 0.5 | 75 | 0.007 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Representative Changes in Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD8+ of CD45+ cells | % Treg of CD4+ cells | CD8+/Treg Ratio |
| Vehicle | 5 | 25 | 0.2 |
| Anti-PD-1 | 10 | 20 | 0.5 |
| IDO1 Inhibitor + Anti-PD-1 | 25 | 10 | 2.5 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in preclinical studies.
Conclusion
The combination of this compound with immunotherapy represents a promising strategy to overcome immune resistance in cancer. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. By assessing in vivo efficacy, pharmacodynamic markers, and the tumor immune microenvironment, researchers can gain valuable insights into the therapeutic potential of this compound and inform its clinical development.
References
- 1. IDO Vaccine Ablates Immune-Suppressive Myeloid Populations and Enhances Antitumor Effects Independent of Tumor Cell IDO Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
Application Notes and Protocols for Ido-IN-13 Treatment in SKOV-3 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, IDO1 has been identified as a critical immune checkpoint. Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming results in the suppression of T-cell proliferation and function, facilitating tumor immune escape. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Ido-IN-13 is a potent inhibitor of IDO1 with a reported EC50 of 17 nM.[1] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in two common cancer cell lines: SKOV-3 (human ovarian adenocarcinoma) and HeLa (human cervical cancer). SKOV-3 cells are known to constitutively express IDO1, while in HeLa cells, IDO1 expression can be induced by interferon-gamma (IFN-γ).[2][3]
These protocols will guide researchers in assessing the effects of this compound on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the proposed experiments based on the known effects of IDO1 inhibition in cancer cell lines.
Table 1: Expected IC50 Values of this compound
| Cell Line | Treatment Duration | Expected IC50 (µM) |
| SKOV-3 | 48 hours | 5 - 25 |
| HeLa | 48 hours | 10 - 50 |
Table 2: Expected Effects of this compound on Cell Cycle Distribution in SKOV-3 Cells (48h Treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (IC50) | 65 ± 5 | 20 ± 3 | 15 ± 2 |
| This compound (2x IC50) | 75 ± 6 | 15 ± 2 | 10 ± 2 |
Table 3: Expected Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 2 ± 0.5 | 1 ± 0.3 | 3 ± 0.8 |
| This compound (IC50) | 10 ± 2 | 5 ± 1 | 15 ± 3 |
| This compound (2x IC50) | 20 ± 3 | 10 ± 2 | 30 ± 5 |
Signaling Pathways and Experimental Workflows
Caption: IDO1 metabolic pathway and its inhibition by this compound.
Caption: Workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
SKOV-3 (ATCC® HTB-77™): Human ovarian adenocarcinoma.
-
HeLa (ATCC® CCL-2™): Human cervical adenocarcinoma.
-
-
Culture Medium:
-
SKOV-3: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. For SKOV-3, which can grow in clumps, gentle dissociation with trypsin is recommended.
-
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed SKOV-3 or HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-IDO1, anti-phospho-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., IC50 and 2x IC50 concentrations) for 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. β-actin is used as a loading control.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
-
Procedure:
-
Treat cells in 6-well plates with this compound as described for Western blotting.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
-
Procedure:
-
Treat cells with this compound as previously described.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.
-
References
Assessing the Efficacy of Ido-IN-13 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the context of oncology, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2][3] This creates an immunosuppressive milieu that allows tumor cells to evade immune surveillance. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.
Ido-IN-13 is a potent inhibitor of IDO1 with a reported EC50 of 17 nM.[4] These application notes provide a comprehensive overview of the preclinical assessment of this compound, including detailed protocols for key experiments and data presentation guidelines.
Mechanism of Action
This compound, as an IDO1 inhibitor, is designed to block the enzymatic activity of IDO1. This inhibition is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine in the tumor microenvironment. The intended downstream effects are the reactivation of anti-tumor immune responses, primarily mediated by effector T cells and natural killer (NK) cells, and a reduction in the activity of regulatory T cells (Tregs).
Quantitative Data Summary
Due to the limited publicly available preclinical data specifically for this compound, the following tables present a generalized summary of expected quantitative data based on the known potency of this compound and typical results from preclinical studies of other potent IDO1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| EC50 (Cell-based Assay) | 17 nM[4] |
| IC50 (Enzymatic Assay) | Expected in low nM range |
| Target Selectivity | High selectivity for IDO1 over other tryptophan-catabolizing enzymes (e.g., IDO2, TDO) is expected and should be confirmed. |
Table 2: Representative In Vivo Efficacy Data (Syngeneic Mouse Model)
| Treatment Group | Tumor Growth Inhibition (%) | Change in Kynurenine/Tryptophan Ratio | Increase in Tumor-Infiltrating CD8+ T-cells |
| Vehicle Control | 0% | Baseline | Baseline |
| This compound (monotherapy) | 30-50% | ↓ 50-70% | ↑ 2-3 fold |
| Anti-PD-1 (monotherapy) | 40-60% | Variable | ↑ 3-5 fold |
| This compound + Anti-PD-1 | 70-90% | ↓ 60-80% | ↑ 5-8 fold |
Table 3: Representative Pharmacokinetic Profile (Mouse)
| Parameter | Value (Oral Administration) |
| Bioavailability (F%) | > 30% |
| Half-life (t1/2) | 2-8 hours |
| Cmax | Dose-dependent |
| AUC | Dose-dependent |
Experimental Protocols
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate for an additional 15 minutes to allow for the conversion of N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell-Based IDO1 Activity Assay
Objective: To assess the potency of this compound in a cellular context.
Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3, or peripheral blood mononuclear cells).
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Method for kynurenine quantification (e.g., HPLC-MS/MS or a colorimetric assay)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with an optimal concentration of IFN-γ to induce IDO1 expression and incubate for 24-48 hours.
-
Add serial dilutions of this compound to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant.
-
Calculate the EC50 value by plotting the percentage of kynurenine reduction against the log concentration of this compound.
In Vivo Efficacy in Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with other immunotherapies, in a relevant animal model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line known to establish tumors and express IDO1 (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated for in vivo administration
-
Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer this compound and other treatments according to the planned schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, collect blood for pharmacokinetic and pharmacodynamic analysis (kynurenine/tryptophan ratio) and tumors for immunohistochemistry or flow cytometry analysis of immune cell infiltration.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To determine the pharmacokinetic profile of this compound and its effect on the kynurenine/tryptophan ratio in vivo.
Materials:
-
Mice
-
This compound
-
Equipment for blood collection at various time points
-
LC-MS/MS for the quantification of this compound, tryptophan, and kynurenine in plasma
Protocol:
-
Administer a single dose of this compound to the mice (orally or intravenously).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of this compound, tryptophan, and kynurenine.
-
Calculate pharmacokinetic parameters (e.g., Cmax, t1/2, AUC) for this compound.
-
Determine the kynurenine/tryptophan ratio at each time point to assess the pharmacodynamic effect.
Conclusion
The provided protocols and guidelines offer a robust framework for the preclinical evaluation of this compound. A thorough assessment of its in vitro potency, in vivo efficacy, and pharmacokinetic/pharmacodynamic profile is crucial for advancing this potent IDO1 inhibitor towards clinical development. The combination of this compound with immune checkpoint inhibitors holds particular promise for enhancing anti-tumor immunity and improving patient outcomes.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma – a study of the United Kingdom Children's Cancer Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO Vaccine Ablates Immune-Suppressive Myeloid Populations and Enhances Antitumor Effects Independent of Tumor Cell IDO Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
Troubleshooting & Optimization
Ido-IN-13 solubility in DMSO and culture media
Welcome to the technical support center for Ido-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a focus on its solubility in DMSO and culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been reported by different suppliers. It is important to consult the product-specific datasheet provided by your vendor. The reported values are summarized in the table below.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO.[1][2] Sonication may be recommended to aid dissolution.[1] For similar compounds, warming the solution (e.g., to 60°C) and using ultrasonication can also help achieve complete dissolution.[3] Always centrifuge the vial before opening to ensure any lyophilized powder is at the bottom.
Q3: What is the solubility of this compound in cell culture media?
A3: this compound is sparingly soluble in aqueous solutions like cell culture media. Direct dissolution in media is not recommended. For in vitro experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the culture medium to the desired final concentration.[2][4]
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[2]
Q5: My this compound precipitates when I dilute the DMSO stock in culture media. What can I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of this compound in your culture media might be above its solubility limit. Try working with a lower concentration.
-
Optimize the dilution process: Add the DMSO stock solution to the culture medium dropwise while vortexing or gently mixing to facilitate dispersion.[2] Pre-warming the culture medium to 37°C may also help.
-
Use a serum-containing medium for initial dilution: For particularly challenging compounds, a multi-step dilution protocol can be effective. A method has been described where the DMSO stock is first diluted with pre-warmed fetal bovine serum (FBS) before the final dilution in the complete culture medium.[5][6]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 65 mg/mL (141.79 mM) | [1] |
| This compound | DMSO | 10 mM | [7] |
| IDO-IN-18 | DMSO | 16.67 mg/mL (75.69 mM) | [3] |
Note: Solubility can vary between batches and suppliers. Always refer to the certificate of analysis for your specific lot.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 65 mg/mL).[1][7]
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Serially dilute the DMSO stock solution in the pre-warmed culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Mix thoroughly by gentle pipetting or vortexing before adding to your cell cultures.
-
Protocol 2: Enhanced Solubility Protocol for Hydrophobic Compounds in Cell Culture Media
This protocol is adapted from a method for dissolving other hydrophobic compounds and may be beneficial if precipitation of this compound is observed.[5][6]
-
Prepare a 10 mM stock solution of this compound in pure DMSO. Vortex if necessary.
-
Warm fetal bovine serum (FBS) to approximately 50°C in a water bath.
-
Perform an intermediate dilution by adding the 10 mM DMSO stock to the pre-warmed FBS. Keep this intermediate solution warm (e.g., ~40°C).
-
Perform the final dilution by adding the FBS-containing intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.
Diagrams
Caption: Workflow for preparing this compound working solution.
References
- 1. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.org]
Technical Support Center: Optimizing Ido-IN-13 for In Vitro Experiments
Welcome to the technical support center for Ido-IN-13, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1)[1]. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a decrease in kynurenine levels and an increase in local tryptophan concentrations. This can reverse the immunosuppressive effects of IDO1 activity in the tumor microenvironment and other disease contexts.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: this compound has a reported EC50 of 17 nM in a cell-free assay[1]. For cell-based assays, a good starting point is to test a concentration range around this EC50 value. We recommend a starting range of 10 nM to 1 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For detailed instructions on preparing and storing this compound, please refer to the product's certificate of analysis. Generally, the compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How can I measure the activity of this compound in my in vitro experiment?
A4: The most common method to measure the activity of IDO1 inhibitors is to quantify the concentration of kynurenine, the downstream product of IDO1 activity, in the cell culture supernatant. A decrease in kynurenine levels in the presence of this compound indicates its inhibitory activity. This can be done using a colorimetric assay (e.g., using Ehrlich's reagent) or by more sensitive methods like HPLC or LC-MS.
Q5: In which cell lines can I use this compound?
A5: this compound can be used in any cell line that expresses a functional IDO1 enzyme. IDO1 expression is often low in cell lines under basal conditions and needs to be induced. The most common method for inducing IDO1 expression is by treating the cells with interferon-gamma (IFNγ). It is crucial to confirm IDO1 expression and activity in your cell line of choice before starting inhibitor experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low IDO1 activity detected in control cells (without inhibitor). | 1. Low or no IDO1 expression in the chosen cell line.2. Insufficient induction of IDO1 expression.3. Problems with the kynurenine detection assay. | 1. Select a cell line known to express IDO1 (e.g., SKOV-3, HeLa) or test your cell line for IDO1 expression by qPCR or Western blot.2. Optimize the concentration and incubation time of the inducing agent (e.g., IFNγ, typically 10-100 ng/mL for 24-48 hours).3. Verify the kynurenine assay with a kynurenine standard curve. Ensure proper sample handling and storage, as kynurenine can be unstable. |
| High variability in kynurenine measurements between replicates. | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| This compound shows low potency (high IC50) in the cell-based assay. | 1. The compound may have poor cell permeability.2. The compound may be unstable in the cell culture medium.3. High cell density leading to a high concentration of the target enzyme. | 1. While not reported for this compound, this can be an issue for some compounds. Consider using a different inhibitor as a positive control.2. Test the stability of this compound in your specific culture medium over the time course of your experiment.3. Optimize cell seeding density. A lower cell density may increase the apparent potency of the inhibitor. |
| Observed cytotoxicity at expected effective concentrations. | 1. Off-target effects of the compound.2. High concentrations of DMSO in the final culture medium. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the toxic concentration range. If cytotoxicity overlaps with the effective concentration, consider using a lower concentration or a shorter incubation time.2. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for potent IDO1 inhibitors in various cell lines. Note: Data for this compound is limited. The provided ranges are based on its reported EC50 and data from other potent IDO1 inhibitors like Epacadostat and Linrodostat and should be used as a starting point for optimization.
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| IDO1 Inhibition (Kynurenine Assay) | 1 nM - 1 µM | A 10-point dose-response curve is recommended to determine the IC50. |
| T-cell Proliferation/Activation Assays | 10 nM - 1 µM | The optimal concentration will depend on the specific assay setup and cell types used. |
| Cytotoxicity Assay (e.g., MTT, LDH) | 100 nM - 100 µM | It is important to determine the cytotoxic concentration to distinguish between specific IDO1 inhibition and general toxicity. |
Table 2: Reported IC50 Values of Potent IDO1 Inhibitors in Different Cancer Cell Lines
| Cell Line | Cancer Type | Potent IDO1 Inhibitor | Reported IC50 (nM) |
| HeLa | Cervical Cancer | Epacadostat | ~10-70 |
| SKOV-3 | Ovarian Cancer | Epacadostat | ~15 |
| Various | Various | Linrodostat | 1.7 (cell-based) |
| General | N/A | This compound | 17 (EC50, cell-free)[1] |
It is highly recommended to determine the IC50 of this compound in your specific cell line of interest.
Detailed Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Kynurenine Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
IDO1-expressing cell line (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human IFNγ
-
This compound
-
DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFNγ-containing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
To 100 µL of supernatant, add 50 µL of 30% TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Prepare a kynurenine standard curve to determine the concentration of kynurenine in your samples. Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT reagent or other viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).
Signaling Pathways and Visualizations
Inhibition of IDO1 by this compound leads to a decrease in kynurenine and an increase in tryptophan levels. These changes impact downstream signaling pathways that are critical for cell growth, proliferation, and immune responses.
IDO1 Signaling Pathway
IDO1-mediated tryptophan depletion activates the General Control Nonderepressible 2 (GCN2) kinase, which leads to cell cycle arrest and anergy in T cells. Conversely, tryptophan depletion inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. By inhibiting IDO1, this compound can reverse these effects, leading to restored T-cell function and inhibition of tumor cell growth.
Caption: IDO1 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting Low IDO1 Activity
This diagram outlines the logical steps to troubleshoot experiments where low or no IDO1 activity is observed.
Caption: Troubleshooting logic for low IDO1 activity in in vitro experiments.
References
potential off-target effects of Ido-IN-13
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of Ido-IN-13. Given that this compound is a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with a reported EC50 of 17 nM, understanding its specificity is crucial for interpreting experimental results and anticipating potential toxicities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A: Currently, there is limited publicly available information detailing the specific off-target effects of this compound. As with any small molecule inhibitor, it is possible that this compound may interact with other proteins besides its intended target, IDO1. We strongly recommend that researchers perform their own off-target profiling to understand the activity of this compound in their specific experimental system.
Q2: Why is it important to investigate the off-target effects of an IDO1 inhibitor?
A: Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed solely to the inhibition of IDO1.
-
Toxicity and Side Effects: Off-target binding can lead to cellular toxicity or other adverse effects that are unrelated to the inhibition of the primary target.
-
Translational Relevance: A thorough understanding of a compound's selectivity is essential for its development as a potential therapeutic agent.
Q3: What are the common types of off-target effects for small molecule inhibitors?
A: Off-target effects can be broadly categorized as:
-
Pharmacological Off-Targets: The inhibitor binds to other proteins with similar binding sites, such as other kinases or enzymes.
-
Metabolic Liabilities: The compound is metabolized into reactive species that can cause cellular stress.
-
Physicochemical-Mediated Effects: The compound may aggregate or have other properties that lead to non-specific effects.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or wish to proactively characterize the specificity of this compound.
Issue 1: Observing a phenotype that is inconsistent with known IDO1 biology.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Workflow:
References
Technical Support Center: Ido-IN-13 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the IDO1 inhibitor, Ido-IN-13.
This compound and Comparative Compound Data
This table summarizes key quantitative data for this compound and other relevant IDO1 inhibitors.
| Parameter | This compound | Epacadostat | BMS-986205 |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | IDO1 | IDO1 (Apo form) |
| Potency (IC₅₀/EC₅₀) | EC₅₀: 17 nM[1][2] | IC₅₀: ~15.3 nM (cell-based) | IC₅₀: ~9.5 nM (cell-based) |
| Mechanism of Action | Potent IDO1 Inhibitor | Tryptophan competitive inhibitor | Binds to the apo (heme-free) form of IDO1 |
| Solubility | No specific data available. General practice for similar compounds is to dissolve in DMSO for stock solutions. | Soluble in DMSO | No specific data available. General practice for similar compounds is to dissolve in DMSO for stock solutions. |
| Storage & Stability | Shipped at room temperature; specific storage conditions should be followed as per the Certificate of Analysis.[1] | Store at -20°C | Store at -20°C |
| Maximum Inhibition in Cell-Based Assays | Not explicitly reported. | Can achieve complete inhibition of IDO1 activity. | Achieves a maximum inhibition of approximately 80%. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an EC₅₀ of 17 nM.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[3] By inhibiting IDO1, this compound prevents this tryptophan depletion and the subsequent accumulation of kynurenine, which are mechanisms tumors use to create an immunosuppressive microenvironment and evade T-cell mediated immune responses.[3]
Q2: What is the difference between IDO1's catalytic and non-catalytic signaling functions?
A2: IDO1 has two distinct functions. Its catalytic function is the enzymatic degradation of tryptophan.[3] Its non-catalytic (or signaling) function is independent of its enzymatic activity and is mediated through two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the protein.[2][3] Upon phosphorylation, these ITIMs can trigger downstream signaling pathways, such as the noncanonical NF-κB pathway, which can prolong the immunoregulatory effects.[3][4] It's important to be aware that some inhibitors may only target the catalytic activity, while the signaling function could still be active.[2]
Q3: How should I prepare and store this compound stock solutions?
Q4: Which cell lines are suitable for this compound experiments?
A4: Cell lines that can be induced to express high levels of IDO1 are commonly used. HeLa (cervical cancer) and SKOV-3 (ovarian cancer) cells are frequently cited in the literature for this purpose.[5] IDO1 expression in these cells is typically induced by treatment with interferon-gamma (IFN-γ).[5]
Q5: How is IDO1 activity typically measured in a cell-based assay?
A5: The most common method is to measure the concentration of kynurenine, the product of IDO1 activity, in the cell culture supernatant. This can be done using a colorimetric assay with p-dimethylaminobenzaldehyde (p-DMAB, also known as Ehrlich's reagent), which forms a yellow adduct with kynurenine that can be measured spectrophotometrically at approximately 480 nm.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for a more sensitive and specific quantification of both tryptophan and kynurenine.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments.
Issue 1: Low or No Detectable Kynurenine Production
Possible Causes & Solutions
-
Insufficient IDO1 Expression:
-
Verify IFN-γ Activity: Ensure the IFN-γ used is potent and has been stored correctly. Use a fresh aliquot if in doubt.
-
Optimize IFN-γ Concentration and Incubation Time: The optimal concentration and duration of IFN-γ treatment can vary between cell lines. A typical starting point for HeLa or SKOV-3 cells is 10-100 ng/mL for 24-48 hours.[5] Perform a dose-response and time-course experiment to determine the optimal induction conditions for your specific cell line.
-
Cell Line Viability: Confirm that the cells are healthy and actively growing. High cell density or poor culture conditions can impact protein expression.
-
-
Problem with Kynurenine Detection Assay:
-
Prepare Reagents Freshly: The p-DMAB reagent should be prepared fresh for the colorimetric assay.[1]
-
Check Standard Curve: Always run a kynurenine standard curve with each assay to ensure the detection method is working correctly.
-
Sample Stability: While kynurenine is relatively stable, prolonged storage of supernatants at room temperature should be avoided. Store samples at -80°C if not analyzed immediately.
-
-
Low Tryptophan in Media: Ensure the cell culture medium contains an adequate concentration of L-tryptophan, the substrate for IDO1.
Issue 2: High Variability Between Replicates or Experiments (Inconsistent IC₅₀ Values)
Possible Causes & Solutions
-
Inconsistent Cell Seeding:
-
Accurate Cell Counting: Use a reliable method for cell counting to ensure the same number of cells are seeded in each well.
-
Homogeneous Cell Suspension: Ensure cells are evenly suspended before plating to avoid clumps and uneven distribution. Cell density can influence the assay's dynamic range and sensitivity to inhibitors.[5]
-
-
Compound Solubility and Stability:
-
Ensure Complete Dissolution: Visually inspect the stock solution to ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Fresh Dilutions: Prepare working dilutions of this compound fresh from the stock solution for each experiment. The stability of the compound in aqueous media may be limited.
-
-
Assay Protocol Inconsistencies:
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with pipetting techniques, especially for small volumes.
-
Consistent Incubation Times: Adhere strictly to the defined incubation times for IFN-γ treatment, compound exposure, and the final colorimetric reaction.
-
Edge Effects: In 96-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or buffer.
-
-
Tight-Binding Inhibition:
-
If the IC₅₀ value shifts with varying enzyme (cell) concentrations, it may indicate tight-binding inhibition. This requires specialized data analysis methods, such as the Morrison equation, to determine the inhibition constant (Ki).
-
Issue 3: Unexpected Cellular Toxicity
Possible Causes & Solutions
-
High DMSO Concentration: Ensure the final concentration of the DMSO solvent in the culture wells is below cytotoxic levels (generally <0.3%).[5] Remember to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in every experiment.
-
Compound-Induced Cytotoxicity: this compound itself may have off-target effects that lead to cell death at higher concentrations. It is crucial to run a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to distinguish between direct inhibition of IDO1 and reduced kynurenine production due to cell death.[5] This is particularly important as a reduction in viable cells will naturally lead to lower kynurenine output.[5] Some IDO1 inhibitors, like BMS-986205, have been shown to induce T-cell death at micromolar concentrations.[5]
Experimental Protocols & Visualizations
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, including its non-catalytic signaling function. Inflammatory signals like IFN-γ induce IDO1 expression. The catalytic activity of IDO1 depletes tryptophan and produces kynurenine, leading to T-cell suppression. Concurrently, through its ITIM domains, IDO1 can initiate a separate signaling cascade involving SHP phosphatases and noncanonical NF-κB, further promoting an immunoregulatory environment.[3][4]
Caption: IDO1 signaling pathway and its role in immune suppression.
Protocol: Cell-Based IDO1 Activity Assay
This protocol describes a common method for evaluating this compound's ability to inhibit IDO1 in a cellular context.
Materials:
-
HeLa or SKOV-3 cells
-
Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Recombinant Human IFN-γ
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well tissue culture plates
-
Trichloroacetic acid (TCA), 6.1 N
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
Acetic Acid, Glacial
-
L-Kynurenine standard
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[1] Allow cells to attach overnight at 37°C, 5% CO₂.
-
IDO1 Induction: The next day, add IFN-γ to the wells to a final concentration of 10-100 ng/mL to induce IDO1 expression.[5] Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ containing medium from the cells and add 200 µL of the diluted inhibitor solutions. Include a "no inhibitor" control (with IFN-γ) and a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection & Preparation:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[1]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[1]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate at 1300 x g for 10 minutes to pellet the precipitate.[1]
-
-
Kynurenine Detection:
-
Prepare the detection reagent by dissolving p-DMAB in glacial acetic acid to a final concentration of 2% (w/v).[1]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.[1]
-
Add 100 µL of the fresh detection reagent to each well and mix.[1]
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[1]
-
Analysis: Prepare a standard curve using known concentrations of L-kynurenine. Use the standard curve to calculate the kynurenine concentration in each sample. Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ value.
Experimental Workflow for this compound Evaluation
This diagram outlines the typical workflow for testing a novel IDO1 inhibitor like this compound.
Caption: A standard workflow for evaluating this compound in vitro.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide for troubleshooting inconsistent IC₅₀ values in your this compound experiments.
Caption: Decision tree for troubleshooting inconsistent IC₅₀ results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ido-IN-13 interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ido-IN-13, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. These resources are intended to help identify and resolve potential interference with assay reagents and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with an EC50 of 17 nM[1]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway[2][3]. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites[3][4]. This can help to restore T-cell function and enhance anti-tumor immune responses[4].
Q2: In which types of assays can this compound be used?
This compound is suitable for use in a variety of in vitro and cell-based assays designed to measure IDO1 activity. These include:
-
Cell-free enzymatic assays: These assays typically use purified recombinant IDO1 and measure the production of kynurenine. Common detection methods are absorbance-based or fluorescence-based.
-
Cell-based assays: These assays measure IDO1 activity within a cellular context, often in cancer cell lines or immune cells stimulated to express IDO1 (e.g., with interferon-gamma). Kynurenine production is typically measured in the cell culture supernatant.
-
High-throughput screening (HTS) assays: this compound can be used as a reference compound in HTS campaigns to identify new IDO1 inhibitors.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to dissolve the compound in a suitable organic solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate assay buffer. It is important to assess the solubility of this compound in the final assay buffer to prevent precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Inhibition Data
Inconsistent results are a common challenge when working with enzyme inhibitors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect wells for precipitates. - Determine the solubility of this compound in your assay buffer. - Consider lowering the final concentration of the compound or adjusting the DMSO concentration. |
| Instability of this compound | - Prepare fresh working solutions for each experiment. - Avoid prolonged exposure of stock solutions to light and room temperature. |
| Assay Reagent Degradation | - Use fresh assay buffers and reagents. - Ensure proper storage of all assay components, especially redox-sensitive reagents like ascorbate. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. |
Issue 2: High Background Signal or False Positives in Absorbance-Based Assays
Absorbance-based assays for IDO1 activity, which typically measure kynurenine at around 321 nm, can be prone to interference.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | - Run a control plate with this compound in the assay buffer without the enzyme to measure its intrinsic absorbance at the detection wavelength. - If the compound absorbs significantly, subtract the background absorbance from the test wells. |
| Reagent Interference | - Some assay reagents, like methylene blue, can contribute to the background signal.[5] - Ensure that the final concentrations of all reagents are consistent across all wells. |
| Non-specific Inhibition | - Redox-cycling compounds can interfere with the assay by depleting the reducing agents (e.g., ascorbate) required for IDO1 activity.[6] - To test for this, you can perform the assay with varying concentrations of ascorbate in the presence of this compound. |
Issue 3: Signal Quenching or Enhancement in Fluorescence-Based Assays
Fluorescence-based assays offer higher sensitivity but can be susceptible to compound interference.
| Potential Cause | Troubleshooting Steps |
| Compound Auto-fluorescence | - Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of the assay. - If significant, subtract this background fluorescence. |
| Fluorescence Quenching | - this compound may quench the fluorescence of the detection reagent. - To assess this, add this compound to a known amount of the fluorescent product and measure the signal. A decrease in signal indicates quenching. |
| Interaction with Detection Probe | - Some fluorescent probes may directly interact with the test compound. - Consult the literature for your specific probe to see if similar compounds are known to cause interference. |
Experimental Protocols
Protocol 1: Cell-Free IDO1 Enzymatic Assay (Absorbance-Based)
This protocol is adapted from standard methods for measuring IDO1 activity.
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant human IDO1 protein in the assay buffer to the desired concentration.
-
Assay Procedure:
-
Add 50 µL of the this compound working solution to the wells of a 96-well plate.
-
Add 25 µL of the diluted IDO1 enzyme to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 400 µM L-tryptophan solution (in assay buffer).
-
Incubate for 30-60 minutes at 37°C.
-
-
Reaction Termination and Kynurenine Detection:
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
addressing poor cellular uptake of Ido-IN-13
Welcome to the technical support center for Ido-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the cellular uptake of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges that may arise when working with this compound, with a focus on overcoming poor cellular uptake.
Q1: My cells are not showing the expected downstream effects of IDO1 inhibition after treatment with this compound. Could this be a cellular uptake issue?
A1: Yes, a lack of downstream effects is a strong indicator that this compound may not be reaching its intracellular target, IDO1, in sufficient concentrations. Poor cellular uptake is a common challenge for small molecule inhibitors. We recommend a systematic approach to troubleshoot this issue, as outlined in the workflow below.
Q2: What are the key physicochemical properties of this compound that might influence its cellular permeability?
A2: The cellular permeability of a small molecule is influenced by several physicochemical properties. While extensive data for this compound is not publicly available, we can infer potential characteristics based on its structure and the properties of similar compounds. Below is a table of predicted and known properties for this compound.
| Property | Predicted/Known Value | Implication for Cellular Uptake |
| Molecular Weight | 458.43 g/mol | Within the range where passive diffusion across the cell membrane is possible. |
| logP (Lipophilicity) | ~3.5 - 4.5 (Predicted) | Indicates high lipophilicity, which can favor partitioning into the lipid bilayer of the cell membrane. However, very high lipophilicity can sometimes lead to poor aqueous solubility and aggregation. |
| Aqueous Solubility | Low (Predicted) | Poor solubility in aqueous media like cell culture medium can lead to the compound precipitating out of solution, reducing the effective concentration available for cellular uptake. |
| pKa (Ionization) | Predicted basic pKa | The charge of the molecule at physiological pH (typically 7.4) can affect its ability to cross the cell membrane. Ionized molecules generally have lower permeability than neutral molecules. |
| Polar Surface Area (PSA) | ~80-100 Ų (Predicted) | Within a range that is generally acceptable for passive diffusion. |
| H-Bond Donors/Acceptors | 4 Donors, 5 Acceptors | A higher number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the nonpolar lipid bilayer. |
| Solubility in DMSO | 10 mM | While soluble in a stock solution, dilution into aqueous media can still result in precipitation. |
Q3: I'm dissolving this compound in DMSO, but I suspect it's precipitating in my cell culture medium. How can I address this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to improve the solubility and availability of this compound in your cell-based assays:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and compound precipitation.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Pluronic F-68 (at a final concentration of 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Formulation with Serum: If your experimental design allows, the presence of serum (e.g., FBS) can help to solubilize hydrophobic compounds through binding to proteins like albumin. However, be aware that this can also reduce the free fraction of the compound available for uptake (see Q4).
-
Sonication: Briefly sonicating the final working solution of this compound in the cell culture medium may help to break up small aggregates and improve dispersion.
Q4: Could serum proteins in my cell culture medium be interfering with this compound uptake?
A4: It is highly likely. Many small molecules, especially lipophilic ones, can bind to serum proteins like albumin. This binding is reversible, but at any given time, a fraction of the compound will be sequestered by these proteins and unavailable to enter the cells.
-
To investigate this:
-
Perform your experiment in both serum-containing and serum-free media (if your cells can tolerate it for the duration of the experiment). A more pronounced effect of this compound in serum-free conditions would suggest that serum protein binding is limiting its availability.
-
Consider performing a plasma protein binding assay to quantify the extent to which this compound binds to the proteins in your serum.
-
-
To mitigate this:
-
If possible, reduce the serum concentration in your medium during the treatment with this compound.
-
Increase the concentration of this compound in serum-containing media to compensate for the fraction bound to proteins. However, be mindful of potential off-target effects at higher concentrations.
-
Q5: How can I experimentally verify and quantify the cellular uptake of this compound?
A5: Directly measuring the intracellular concentration of this compound is the most definitive way to assess its cellular uptake. A common and sensitive method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is as follows:
-
Treat Cells: Incubate your cells with this compound for the desired time.
-
Wash Thoroughly: It is crucial to wash the cells extensively with ice-cold PBS to remove any compound that is non-specifically bound to the outside of the cells.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or a lysis buffer compatible with LC-MS/MS).
-
Protein Precipitation: Precipitate the proteins from the cell lysate, typically with a cold organic solvent like acetonitrile or methanol.
-
Analysis: Analyze the supernatant containing the intracellular this compound by LC-MS/MS.
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount in your samples. The results can be normalized to the cell number or total protein content.
A detailed protocol for this type of experiment is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Hypothetical Permeability Data for this compound in a Caco-2 Assay
The Caco-2 permeability assay is an in vitro model used to predict human intestinal absorption of drugs. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
| This compound | A → B | 1.2 ± 0.3 | 4.2 | Low to Moderate |
| B → A | 5.1 ± 0.8 | |||
| Propranolol (High Permeability Control) | A → B | 25.5 ± 2.1 | 1.1 | High |
| B → A | 28.1 ± 3.5 | |||
| Atenolol (Low Permeability Control) | A → B | 0.4 ± 0.1 | 1.3 | Low |
| B → A | 0.5 ± 0.2 |
-
Interpretation: The low to moderate apparent permeability (Papp) in the apical to basolateral (A → B) direction, combined with an efflux ratio greater than 2, suggests that this compound may be a substrate for efflux transporters (like P-glycoprotein), which actively pump the compound out of the cell, thereby reducing its net intracellular accumulation.
Experimental Protocols
Protocol 1: Determination of Intracellular this compound Concentration by LC-MS/MS
Objective: To quantify the amount of this compound that has entered the cells after a specific incubation period.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium (with and without serum, as needed)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold, with an appropriate internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a working solution of this compound in cell culture medium at the desired final concentration.
-
Treatment: Remove the growth medium from the cells and add the this compound working solution. Incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
Washing: Place the plate on ice. Aspirate the medium and wash the cells three times with 2 mL of ice-cold PBS per well. It is critical to perform the washing steps quickly and thoroughly to minimize efflux and remove extracellular compound.
-
Cell Lysis and Extraction:
-
Add 200 µL of ice-cold acetonitrile (containing the internal standard) to each well.
-
Scrape the cells from the well surface using a cell scraper.
-
Transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method for this compound.
-
Data Normalization: Determine the cell number or total protein concentration in a parallel set of wells to normalize the quantified intracellular this compound concentration (e.g., reported as ng of this compound per million cells or per mg of protein).
Visualizations
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression. This compound inhibits IDO1.
Caption: A systematic workflow for diagnosing and resolving issues of poor cellular uptake of this compound.
Caption: Key factors that collectively determine the effective intracellular concentration of this compound.
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido-IN-13 and Navoximod. This analysis is supported by available experimental data and detailed methodologies.
Idoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion.[1] Consequently, the development of potent IDO1 inhibitors is a key strategy in cancer immunotherapy. This guide focuses on a comparative evaluation of this compound and Navoximod, two small molecule inhibitors of IDO1.
Potency Comparison
Both this compound and Navoximod are potent inhibitors of the IDO1 enzyme. Based on available data, this compound exhibits a lower half-maximal effective concentration (EC50) in a cellular context compared to Navoximod, suggesting higher potency in this assay. However, it is important to note that direct comparisons of potency values should be made with caution, as slight variations in experimental conditions can influence the results.
| Compound | Target | Assay Type | Potency (IC50/EC50/Ki) | Source |
| This compound | IDO1 | Cellular Assay (HeLa cells) | EC50: 17 nM | Patent WO2019040102A1 |
| Navoximod (GDC-0919) | IDO1 | Enzymatic Assay | Ki: ~7 nM | [2] |
| Cellular Assay (HeLa cells) | EC50: ~75 nM | [2][3] |
Table 1: Comparative Potency of this compound and Navoximod against IDO1.
Experimental Protocols
The following are detailed methodologies for the key cellular assays used to determine the potency of these inhibitors. The protocols are based on established methods for assessing IDO1 inhibition in a cellular environment.
HeLa Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity in human cervical cancer (HeLa) cells, where IDO1 expression is induced by interferon-gamma (IFN-γ). The readout is the concentration of kynurenine, the product of IDO1-mediated tryptophan catabolism, in the cell culture supernatant.
Protocol used for Navoximod:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[4]
-
IDO1 Induction: Recombinant human IFN-γ is added to each well at a final concentration of 50 ng/mL to induce the expression of IDO1.[4]
-
Compound Treatment: The test compounds (e.g., Navoximod) are added to the wells at various concentrations.[4]
-
Incubation: The plates are incubated for 48 hours to allow for IDO1 expression and enzymatic activity.[4]
-
Kynurenine Measurement:
-
150 µL of the cell culture supernatant is transferred to a new 96-well plate.[4]
-
To hydrolyze N-formylkynurenine to kynurenine, 75 µL of 30% trichloroacetic acid is added to each well, and the plate is incubated at 50°C for 30 minutes.[4]
-
For colorimetric detection, the supernatant is mixed with an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and incubated for 10 minutes at room temperature.[4]
-
The absorbance is measured at 490 nm using a microplate reader. The EC50 value is then calculated based on the reduction of kynurenine production in the presence of the inhibitor.[4]
-
A similar HeLa cell-based assay is referenced for the evaluation of this compound in the patent literature.
IDO1 Signaling Pathway in Cancer Immune Evasion
The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment and the mechanism by which inhibitors like this compound and Navoximod exert their effects.
Caption: IDO1 pathway and inhibitor action.
References
- 1. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Ido-IN-13 and Alternative IDO1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor Activity
This guide provides a comparative overview of the in vitro activity of the novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-13, against other well-characterized IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205). The data presented is compiled from publicly available resources and is intended to assist researchers in selecting appropriate tools for their studies in cancer immunology and drug discovery.
Data Presentation: In Vitro Inhibitory Activity of IDO1 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and its alternatives in various human cancer cell lines. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50% in a cellular context. Lower values indicate higher potency.
| Inhibitor | Cell Line | IC50 / EC50 (nM) | Notes |
| This compound | Not Specified | 17 (EC50) | Data extracted from patent WO2019040102A1. Specific cell line and detailed experimental conditions are not publicly available. |
| Epacadostat | HeLa | 7.4[1], 71.8[2] | Different studies reported varying IC50 values. |
| SKOV-3 | ~15.3 | Ovarian cancer cell line. | |
| Cell-based assay | 10[3] | Specific cell line not detailed in the source. | |
| Linrodostat (BMS-986205) | HeLa | 1.7[3] | |
| HEK293 (hIDO1) | 1.1[3] | Human Embryonic Kidney cells engineered to express human IDO1. | |
| SKOV-3 | 3.4 | Ovarian cancer cell line. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the activity of IDO1 inhibitors.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream metabolite, kynurenine.
a. Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1 (e.g., HeLa, SKOV-3, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce IDO1 expression, cells are typically treated with human interferon-gamma (IFN-γ) at a concentration of 25-100 ng/mL for 24-48 hours prior to the assay.
b. Inhibitor Treatment:
-
Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (e.g., this compound, Epacadostat, or Linrodostat). A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated with the inhibitor for a predetermined period, typically 24 to 72 hours.
c. Kynurenine Quantification:
-
After incubation, the cell culture supernatant is collected.
-
Kynurenine concentration in the supernatant is measured. A common method involves the following steps:
-
Proteins in the supernatant are precipitated by adding trichloroacetic acid (TCA) to a final concentration of 6.1 N and incubating at 50°C for 30 minutes.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred to a new plate and mixed with an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
The reaction develops a yellow color, and the absorbance is measured at 490 nm using a microplate reader.
-
Kynurenine concentrations are calculated by comparing the absorbance values to a standard curve generated with known concentrations of kynurenine.
-
d. Data Analysis:
-
The percentage of IDO1 inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
T-cell Co-culture Assay
This assay assesses the ability of IDO1 inhibitors to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.
a. Co-culture Setup:
-
IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3) are seeded in a 96-well plate.
-
The cancer cells are treated with a range of concentrations of the IDO1 inhibitor.
-
T-cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat) are then added to the wells containing the cancer cells.
-
T-cell proliferation is stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
b. Proliferation Measurement:
-
The co-culture is incubated for 48-72 hours.
-
T-cell proliferation can be measured using various methods:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture for the final 18-24 hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
CFSE Staining: T-cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be quantified by flow cytometry.
-
IL-2 Measurement: The concentration of Interleukin-2 (IL-2), a cytokine produced by activated T-cells, in the culture supernatant can be measured by ELISA as an indicator of T-cell activation.
-
c. Data Analysis:
-
The effect of the IDO1 inhibitor on T-cell proliferation is determined by comparing the proliferation in the presence of the inhibitor to the proliferation in the vehicle control.
-
EC50 values, representing the concentration of the inhibitor that restores 50% of the maximal T-cell proliferation, are calculated.
Mandatory Visualizations
IDO1 Signaling Pathway and Inhibition
References
Validating Tumor Target Engagement of Ido-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of target engagement for the novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-13, within the tumor microenvironment. Due to the early stage of publicly available data for this compound, this guide establishes a framework for its evaluation by comparing it with established IDO1 inhibitors, namely Epacadostat and Linrodostat. The experimental data presented for these comparators will serve as a benchmark for future validation studies of this compound.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion.[1][2][3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells.[1][2][4] Inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This compound is a potent IDO1 inhibitor with a reported EC50 of 17 nM, as disclosed in patent WO2019040102A1. This guide outlines the necessary experimental approaches to validate its target engagement in tumors and compares its potential profile with that of other well-characterized IDO1 inhibitors.
Comparative Analysis of IDO1 Inhibitors
To effectively evaluate this compound, its performance in key preclinical assays should be compared against established benchmarks. The following table summarizes typical quantitative data for leading IDO1 inhibitors. At present, detailed preclinical data for this compound is not publicly available.
Table 1: In Vitro Potency and Selectivity of IDO1 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | TDO IC50 (nM) | Selectivity (TDO/IDO1) |
| This compound | IDO1 | N/A | 17 (EC50) | N/A | N/A |
| Epacadostat | IDO1 | ~70 | ~10-72 | >100,000 | >1000 |
| Linrodostat | IDO1 | N/A (apo-binder) | Sub-nanomolar | N/A | Highly Selective |
| Navoximod | IDO1/TDO | ~75 | N/A | ~1500 | ~20 |
N/A: Not Available. Data for Epacadostat and other inhibitors are compiled from various preclinical studies.
Table 2: In Vivo Pharmacodynamic and Efficacy Data of IDO1 Inhibitors
| Compound | Animal Model | Tumor Type | Kyn/Trp Ratio Reduction (Tumor) | Kyn/Trp Ratio Reduction (Plasma) | Tumor Growth Inhibition |
| This compound | N/A | N/A | N/A | N/A | N/A |
| Epacadostat | CT26 | Colon Carcinoma | ~82% | ~63% | Synergistic with anti-PD-1 |
| PCC0208009 | B16F10 | Melanoma | ~89.5% | ~91.8% | Significant as monotherapy |
| NLG919 | B16F10 | Melanoma | ~75.9% | ~72.5% | Moderate as monotherapy |
N/A: Not Available. Data for comparator inhibitors are from published preclinical studies.[1][5]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation process.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for validating IDO1 inhibitor target engagement.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of target engagement.
In Vitro IDO1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.
-
Methodology:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of the substrate, L-tryptophan.
-
The production of kynurenine is measured over time, typically by monitoring the absorbance at 321 nm or by using HPLC.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based IDO1 Activity Assay
-
Objective: To assess the potency of an inhibitor in a cellular context.
-
Methodology:
-
Human cancer cell lines with high IDO1 expression (e.g., HeLa, SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cells are then treated with a range of concentrations of the test inhibitor.
-
The concentration of kynurenine in the cell culture supernatant is quantified using HPLC-tandem mass spectrometry (LC-MS/MS).
-
Cellular IC50 values are determined by plotting inhibitor concentration against the percentage of kynurenine production inhibition.
-
T-Cell Co-culture Assay
-
Objective: To evaluate the ability of an IDO1 inhibitor to rescue T-cell proliferation and function from IDO1-mediated suppression.
-
Methodology:
-
IDO1-expressing tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
The co-culture is treated with the test inhibitor.
-
T-cell proliferation is measured using methods such as CFSE staining or BrdU incorporation.
-
Effector T-cell function can be assessed by measuring cytokine production (e.g., IFN-γ, IL-2) via ELISA or flow cytometry.
-
In Vivo Pharmacodynamic and Efficacy Studies
-
Objective: To confirm target engagement and anti-tumor efficacy in a living organism.
-
Methodology:
-
Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16F10 melanoma) are established in immunocompetent mice.
-
Once tumors are established, mice are treated with the IDO1 inhibitor at various doses and schedules.
-
Target Engagement: Plasma and tumor tissue are collected at different time points to measure the concentrations of tryptophan and kynurenine by LC-MS/MS. A significant reduction in the kynurenine/tryptophan (Kyn/Trp) ratio indicates target engagement.
-
Efficacy: Tumor growth is monitored over time. The anti-tumor efficacy of the inhibitor is evaluated as a monotherapy and often in combination with other immunotherapies like anti-PD-1 antibodies.
-
Immune Correlates: Tumors and draining lymph nodes can be analyzed by flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., increased CD8+ T cells, decreased regulatory T cells).
-
Conclusion
The validation of this compound's target engagement in tumors will require a systematic approach utilizing the in vitro and in vivo assays outlined in this guide. While direct comparative data for this compound is not yet widely available, the performance of established inhibitors like Epacadostat and Linrodostat provides a strong benchmark for its evaluation. Future studies should focus on generating robust quantitative data for this compound in these validated experimental systems to clearly define its preclinical profile and potential as a novel cancer immunotherapy.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target exposure and pharmacodynamics study of the indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitor epacadostat in the CT26 mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ido-IN-13 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology for its role in mediating immune suppression within the tumor microenvironment. The development of potent and selective IDO1 inhibitors is a key focus of cancer immunotherapy research. This guide provides a comparative analysis of Ido-IN-13, a potent IDO1 inhibitor, alongside other notable inhibitors, with a focus on assessing specificity in complex biological systems. While specific quantitative data on the broader selectivity of this compound is not publicly available, this guide outlines the established methodologies and presents comparative data for other well-characterized inhibitors to provide a framework for evaluation.
Introduction to this compound
This compound is a potent inhibitor of the IDO1 enzyme with a reported half-maximal effective concentration (EC50) of 17 nM.[1] Its primary mechanism of action is the inhibition of IDO1-mediated tryptophan catabolism, a key pathway exploited by tumor cells to create an immunosuppressive environment.[2][3][4] The inhibition of this pathway is intended to restore T-cell function and enhance anti-tumor immunity.
Comparative Analysis of IDO1 Inhibitor Specificity
A critical aspect of drug development is ensuring the specificity of a compound to minimize off-target effects and potential toxicities. For IDO1 inhibitors, this involves assessing their activity against related enzymes such as Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), as well as a broader panel of kinases and other enzymes.[5][6][7]
While specific selectivity data for this compound against IDO2 and TDO is not available in the public domain, the following table presents a comparative summary of the potency and selectivity for other well-characterized IDO1 inhibitors, Epacadostat and Linrodostat.
Table 1: Comparative Potency and Selectivity of IDO1 Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Selectivity vs. IDO2 | Selectivity vs. TDO | CYP450 Inhibition |
| This compound | IDO1 | 17 (EC50)[1] | Data not available | Data not available | Data not available |
| Epacadostat | IDO1 | ~10 (cellular IC50)[8][9] | >1000-fold[9][10] | >100-fold[5] | Low; micromolar activity against some CYPs[6] |
| Linrodostat | IDO1 | ~2 (cellular IC50)[11] | High selectivity | High selectivity | Inhibits various CYPs with micromolar activity[6] |
Experimental Protocols for Specificity Assessment
The determination of an IDO1 inhibitor's specificity relies on a series of well-defined biochemical and cell-based assays.
Enzymatic Assays for IDO1, IDO2, and TDO Inhibition
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant enzymes.
Principle: The enzymatic activity is determined by measuring the production of N-formylkynurenine or its downstream product, kynurenine, from the substrate L-tryptophan. Inhibition is quantified by a decrease in product formation in the presence of the test compound.
Typical Protocol (Absorbance-based):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5), a reducing agent (e.g., 20 mM ascorbic acid), a cofactor (e.g., 10 µM methylene blue), and catalase to prevent hydrogen peroxide accumulation.[2][7]
-
Enzyme and Inhibitor Incubation: Purified recombinant IDO1, IDO2, or TDO enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, L-tryptophan (e.g., 200 µM).[2]
-
Reaction Termination and Product Measurement: After a defined incubation period at 37°C, the reaction is stopped (e.g., by adding trichloroacetic acid). The amount of kynurenine produced is then measured spectrophotometrically at approximately 321-345 nm or after a colorimetric reaction with Ehrlich's reagent at 480 nm.[12][13]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays for IDO1 Activity and Specificity
Cell-based assays provide a more physiologically relevant system to assess inhibitor potency and can help identify compounds with poor cell permeability or those that are subject to cellular metabolism.
Principle: A human cell line that expresses IDO1 (e.g., HeLa or SKOV-3 cells) is stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[14][15][16] The activity of IDO1 is measured by the amount of kynurenine secreted into the cell culture medium.
Typical Protocol:
-
Cell Culture and IDO1 Induction: Cells are seeded in 96-well plates and allowed to adhere. IDO1 expression is then induced by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[14]
-
Inhibitor Treatment: The induced cells are then treated with a range of concentrations of the test inhibitor.
-
Kynurenine Measurement: After a further incubation period (e.g., 24-72 hours), the cell culture supernatant is collected. The concentration of kynurenine is determined using HPLC or a colorimetric method involving Ehrlich's reagent.[14][15]
-
Selectivity Assessment: To assess selectivity, similar assays can be performed using cell lines engineered to express IDO2 or TDO.[3]
-
Cytotoxicity Assessment: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed decrease in kynurenine is due to specific enzyme inhibition and not a result of compound cytotoxicity.[16]
Off-Target Screening (e.g., Kinase Panel Screening)
To broadly assess the specificity of a compound, it is typically screened against a large panel of kinases and other enzymes. These services are often commercially available and provide a comprehensive profile of a compound's potential off-target activities.
Visualizing Key Pathways and Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: The IDO1 signaling pathway and its role in tumor immune evasion.
Experimental Workflow for IDO1 Inhibitor Specificity Screening
This diagram outlines the typical workflow for assessing the specificity of a potential IDO1 inhibitor.
Caption: A typical workflow for screening and assessing the specificity of IDO1 inhibitors.
Conclusion
The assessment of specificity is a cornerstone of preclinical drug development. For this compound, a potent IDO1 inhibitor, a comprehensive evaluation of its effects on related enzymes like IDO2 and TDO, as well as broader off-target screening, is essential to fully characterize its pharmacological profile. While direct comparative data for this compound is not yet in the public domain, the established experimental protocols and the data available for other clinical-stage IDO1 inhibitors like Epacadostat and Linrodostat provide a robust framework for such an evaluation. Future studies providing quantitative data on the selectivity of this compound will be crucial for its continued development and potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncolines.com [oncolines.com]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ido-IN-13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ido-IN-13, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the compound as a hazardous substance and follow established protocols for chemical waste management.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₆H₁₇F₃N₄O |
| Molecular Weight | 458.43 g/mol |
| CAS Number | 2291164-02-6 |
| Solubility | DMSO: 65 mg/mL (141.79 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 1 year |
| Data sourced from TargetMol[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is designed to minimize exposure risks and ensure compliance with general laboratory safety standards.
Waste Identification and Classification
Before beginning any disposal process, it is essential to correctly identify and classify the waste.
-
Primary Waste: Unused or expired this compound powder.
-
Contaminated Materials: Items that have come into contact with this compound, such as:
-
Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses.
-
Laboratory Glassware and Plasticware: Vials, pipettes, flasks, and containers.
-
Solvents and Solutions: Any liquid containing dissolved this compound.
-
-
Hazard Classification: In the absence of specific data, this compound should be treated as a hazardous chemical waste. This necessitates handling it in accordance with local, regional, and national hazardous waste regulations.[2]
Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure appropriate disposal.
-
Solid Waste:
-
Collect unused this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Leave at least 10% headspace in the container to allow for vapor expansion.[3]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Handle with Care").
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing.
-
Disposal
The final disposal of hazardous chemical waste must be handled by qualified professionals.
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Documentation: Maintain a detailed inventory of the waste generated and obtain all necessary documentation from the disposal vendor, such as waste manifests.
-
Regulatory Compliance: Ensure that all disposal activities comply with institutional policies and local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.[4]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing a culture of safety and responsibility in research and development.
References
- 1. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
Essential Safety and Handling of Ido-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like Ido-IN-13 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism.[1][2] Due to its potent biological activity, meticulous handling and adherence to safety protocols are crucial to minimize exposure and ensure the well-being of laboratory personnel. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general knowledge of handling potent enzyme inhibitors and available product information.
Material Properties and Storage
Proper storage is critical to maintain the integrity and stability of this compound.
| Property | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years.[1][2] |
| Storage (In Solvent) | Store at -80°C for up to 1 year.[1] |
| Shipping | Shipped with blue ice or at ambient temperature.[1] |
| Solubility | Soluble in DMSO at 65 mg/mL (141.79 mM); sonication is recommended.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent skin and respiratory exposure.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood or a glove box to minimize inhalation of any airborne particles.
Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
-
Eye Protection: Use chemical safety goggles or a full-face shield to protect against splashes.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat with elastic cuffs is required.
-
Respiratory Protection: For weighing or handling larger quantities of the powder, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.
The following diagram illustrates the proper workflow for donning and doffing PPE when handling this compound.
Operational Handling and Disposal Plan
A clear and concise plan for handling and disposal minimizes risks and ensures compliance with safety regulations.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, solvent, vials) before starting.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, labeled spatula for this compound.
-
To reconstitute, add the solvent slowly to the vial containing the powder to avoid splashing. If sonication is required, ensure the vial is securely capped.[1]
-
-
Post-Handling:
-
Decontaminate the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Dispose of all contaminated disposables as hazardous chemical waste.
-
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: Empty vials should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines.
IDO1 Signaling Pathway
This compound exerts its effect by inhibiting the IDO1 enzyme. Understanding this pathway is crucial for researchers in drug development. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a significant role in immune suppression, particularly in the tumor microenvironment.[3][4]
The diagram below illustrates the IDO1 signaling pathway and the point of inhibition by this compound.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can handle this potent compound responsibly, ensuring both personal safety and the integrity of their experimental results.
References
- 1. This compound | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. IDO1-IN-13 Datasheet DC Chemicals [dcchemicals.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
